(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers
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Overview
Description
“(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers” is a chemical compound with the molecular formula C29H52D3NO6 . It is available for purchase from various chemical suppliers .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 516.77 and a density of 1.0±0.1 g/cm3 . Its boiling point is 645.8±55.0 °C at 760 mmHg . The compound has a molar refractivity of 144.9±0.3 cm3 . It has 7 H bond acceptors, 3 H bond donors, and 25 freely rotating bonds .Scientific Research Applications
Stereoselective Synthesis and Chemical Biology
- The compound is related to the stereoselective synthesis of amino acids, crucial in chemical biology and organic chemistry. For example, the stereoselective synthesis of the nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid has been achieved using related methods (Wee & Mcleod, 2003).
Enzymatic Conversion in Biotechnology
- In biotechnology, similar compounds have been used in enzymatic conversion processes. For instance, enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) into bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) have been studied, showcasing the potential of these compounds in green chemistry and organic synthesis (Cajnko et al., 2020).
Organic Synthesis and Pharmaceutical Research
- These compounds are also significant in the field of organic synthesis, particularly in the creation of new chiral entities for use in total synthesis and pharmaceutical research. The development of new product isolation procedures using microbiologically produced acids, like 2-oxo-glutaric acid and 2-oxo-D-gluconic acid, demonstrates the versatility of these compounds (Aurich et al., 2012).
Bio-based Chemicals and Sustainable Materials
- Research in industrial chemistry has explored the synthesis of bio-based materials, such as 2,5-furandicarboxylic acid (FDCA) from fructose, using methods that could be related to the compound . This highlights the role of such compounds in sustainable material production (Chen et al., 2018).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers)' involves the protection of the hydroxyl group, the activation of the carboxylic acid, the coupling of the protected amino acid, and the deprotection of the hydroxyl and amino groups.", "Starting Materials": [ "Hexadecanoic acid-d3", "L-leucine", "Hexylamine", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Hexadecanoic acid-d3 is protected with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF to form the TBDMS-protected hexadecanoic acid-d3.", "The TBDMS-protected hexadecanoic acid-d3 is activated with DIC and DIPEA in DMF to form the corresponding active ester.", "L-leucine is protected with tert-butyloxycarbonyl chloride (Boc-Cl) and DIPEA in DMF to form the Boc-protected L-leucine.", "The Boc-protected L-leucine is coupled with the active ester of the TBDMS-protected hexadecanoic acid-d3 in DMF to form the protected diastereomeric product.", "The TBDMS and Boc protecting groups are removed with TBAF in methanol to form the diastereomeric product.", "The diastereomeric product is treated with HCl to remove the formyl protecting group and to form the corresponding acid.", "The acid is neutralized with NaHCO3 and extracted with ethyl acetate.", "The organic layer is washed with water, brine, and dried with MgSO4.", "The solvent is removed by evaporation to yield the final product." ] } | |
CAS No. |
1356932-14-3 |
Molecular Formula |
C29H55NO6 |
Molecular Weight |
516.778 |
IUPAC Name |
(2S,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid |
InChI |
InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27-/m0/s1/i3D3/t23?,24-,25-,26-,27- |
InChI Key |
FKUNIADJSAJLGB-HDVRVJOHSA-N |
SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O |
Synonyms |
N-Formyl-L-leucine(1S)-1-[(2S,3S)-3-carboxy-2-hydroxynonyl]dodecyl Ester-d3; _x000B_5-(Formamido-4-methylpentanoyloxy)-2-hexyl-3-hydroxyhexadecanoic Acid-d3; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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